molecular formula C26H28N4O3S B11652886 (6Z)-2-ethyl-5-imino-6-(3-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-ethyl-5-imino-6-(3-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11652886
M. Wt: 476.6 g/mol
InChI Key: LFSVUUQGOAQRGN-QGNOBFDASA-N
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Description

(6Z)-2-ETHYL-5-IMINO-6-[(3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a thiadiazolo-pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-ETHYL-5-IMINO-6-[(3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic synthesis. The key steps include the formation of the thiadiazolo-pyrimidinone core, followed by the introduction of the ethyl, imino, and phenyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-ETHYL-5-IMINO-6-[(3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the imino group.

    Substitution: The phenyl and ethoxy groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, (6Z)-2-ETHYL-5-IMINO-6-[(3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is investigated for its therapeutic potential. It may have applications in treating diseases by targeting specific molecular pathways.

Industry

In industrial applications, the compound is used in the development of new materials with unique properties. Its structure allows for the creation of polymers and other materials with specific characteristics.

Mechanism of Action

The mechanism of action of (6Z)-2-ETHYL-5-IMINO-6-[(3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazolo-pyrimidinone derivatives and related heterocyclic compounds. Examples include:

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline

Uniqueness

What sets (6Z)-2-ETHYL-5-IMINO-6-[(3-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C26H28N4O3S

Molecular Weight

476.6 g/mol

IUPAC Name

(6Z)-2-ethyl-5-imino-6-[[3-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C26H28N4O3S/c1-5-23-29-30-24(27)21(25(31)28-26(30)34-23)15-18-7-6-8-19(14-18)32-11-12-33-22-13-17(4)9-10-20(22)16(2)3/h6-10,13-16,27H,5,11-12H2,1-4H3/b21-15-,27-24?

InChI Key

LFSVUUQGOAQRGN-QGNOBFDASA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC(=CC=C3)OCCOC4=C(C=CC(=C4)C)C(C)C)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC(=CC=C3)OCCOC4=C(C=CC(=C4)C)C(C)C)C(=O)N=C2S1

Origin of Product

United States

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